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Compound of Interest

Compound Name: 2-Amino-4-morpholinopyridine

Cat. No.: B1291362

Disclaimer: Experimental spectroscopic data for 2-Amino-4-morpholinopyridine is not readily
available in published scientific literature. This guide is therefore based on predicted data and
the analysis of analogous compounds. The information provided herein is intended for research
and informational purposes and should be cross-referenced with experimentally obtained data
as it becomes available.

Introduction

2-Amino-4-morpholinopyridine is a heterocyclic organic compound incorporating a pyridine
ring substituted with an amino group and a morpholino group. This structure is of interest to
researchers in medicinal chemistry and drug development due to the prevalence of both
aminopyridine and morpholine moieties in biologically active molecules. A thorough
understanding of its spectroscopic characteristics is fundamental for its identification,
characterization, and quality control in synthetic processes. This technical guide provides a
summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-Amino-
4-morpholinopyridine, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-Amino-4-
morpholinopyridine.

Table 1: Predicted *"H NMR Spectroscopic Data
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Solvent: CDCls, Reference: TMS (0.00 ppm)

Chemical Shift (8) ppm Multiplicity Assignment
~7.8-8.0 d H-6

~6.2-6.4 dd H-5

~6.0-6.2 d H-3

~4.5-4.8 brs -NH:2

~3.8-4.0 t Morpholine (-O-CHz-)
~3.2-34 t Morpholine (-N-CH2-)

Note: Predictions are based on computational models and analysis of similar structures. Actual
chemical shifts and coupling constants may vary.

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Chemical Shift (8) ppm Assignment

~160 - 162 C-2

~155 - 157 C-4

~148 - 150 C-6

~105 - 107 C-5

~95-97 C-3

~66 - 68 Morpholine (-O-CHz2)
~48 - 50 Morpholine (-N-CH2)

Note: These are estimated chemical shifts. Experimental values are necessary for confirmation.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~—?) Intensity Assighment
N-H stretching (asymmetric
3450 - 3300 Medium, Sharp (doublet) and symmetric) of primary
amine
3100 - 3000 Weak Aromatic C-H stretching
] Aliphatic C-H stretching
2980 - 2850 Medium )
(morpholine)
1640 - 1600 Strong N-H scissoring (bending)
_ Pyridine ring C=C and C=N
1600 - 1450 Medium-Strong )
stretching
1300 - 1200 Strong Aromatic C-N stretching
1120 - 1100 Strong C-O-C stretching (morpholine)
. Aromatic C-H out-of-plane
900 - 650 Medium-Strong

bending

Table 4: Expected Mass Spectrometry Fragmentation

lonization Mode: Electron lonization (EI)

m/z Interpretation

179 [M]* (Molecular lon)

162 [M - NHs]*

121 [M - C4HsNOJ™* (Loss of morpholine radical)
94 [CsHeNz2]* (Aminopyridine fragment)

86 [C4aHsNO]* (Morpholine fragment)

Note: The fragmentation pattern is a prediction based on the structure. The relative intensities

of the peaks would need to be determined experimentally.
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Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data
for 2-Amino-4-morpholinopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

e For H NMR, dissolve approximately 5-10 mg of 2-Amino-4-morpholinopyridine in 0.6-0.7
mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a5 mm NMR tube.

e For 3C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is
recommended to obtain a good signal-to-noise ratio in a reasonable time.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Instrumentation and Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Parameters:

o Pulse Program: Standard single-pulse (zg30).

[¢]

Spectral Width: 0-12 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64.
e 13C NMR Parameters:
o Pulse Program: Proton-decoupled (e.g., zgpg30).

o Spectral Width: 0-200 ppm.
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 2-Amino-4-morpholinopyridine with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the fine powder to a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Instrumentation and Data Acquisition:
¢ Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

e Parameters:

o

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o

[¢]

A background spectrum of the empty sample compartment should be recorded prior to the

sample scan.

Mass Spectrometry (MS)

Sample Preparation:

o For Electron lonization (EI) mass spectrometry, prepare a dilute solution of the compound
(e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
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o The sample can be introduced into the mass spectrometer via a direct insertion probe or, if
sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

e Instrument: A mass spectrometer with an El source, such as a GC-MS system or a direct
probe inlet system.

e Parameters:

[¢]

lonization Mode: Electron lonization (EI).

[¢]

lonization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key

[e]

fragments.

[e]

Source Temperature: Typically 200-250 °C.

Visualizations
Logical Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-Amino-4-

morpholinopyridine.

Relationship between Spectroscopic Data and Molecular

Structure
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Molecular Structure of 2-Amino-4-morpholinopyridine
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Caption: Correlation between the functional groups of 2-Amino-4-morpholinopyridine and
their expected spectroscopic signatures.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-morpholinopyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291362#2-amino-4-morpholinopyridine-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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